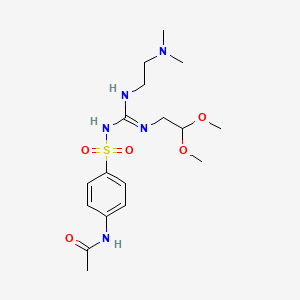
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research, including:
Biology: In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism by which Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-aminophenyl)-: This compound has a similar structure but lacks the sulfonyl and dimethoxyethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-:
Uniqueness
The unique combination of functional groups in Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
CAS No. |
71795-29-4 |
|---|---|
Molecular Formula |
C17H29N5O5S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[[N'-(2,2-dimethoxyethyl)-N-[2-(dimethylamino)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H29N5O5S/c1-13(23)20-14-6-8-15(9-7-14)28(24,25)21-17(18-10-11-22(2)3)19-12-16(26-4)27-5/h6-9,16H,10-12H2,1-5H3,(H,20,23)(H2,18,19,21) |
InChI Key |
KVDKGHOWHHZNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(OC)OC)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















